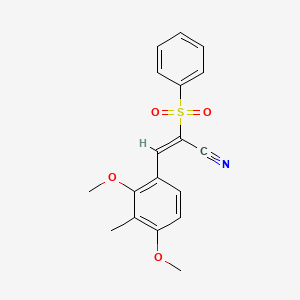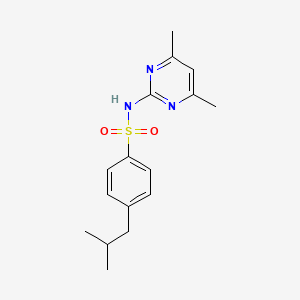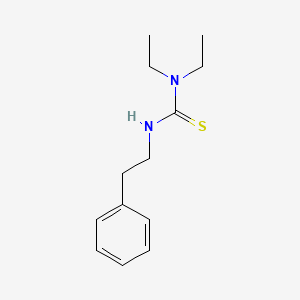![molecular formula C14H18N4O2 B5864236 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5864236.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea, also known as DMPU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPU is a urea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The exact mechanism of action of this compound in herbicidal activity is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in animal models of inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have herbicidal activity against a variety of weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea is a relatively stable compound that can be easily synthesized in the laboratory. However, its solubility in water is limited, which can make it difficult to use in some experimental settings. In addition, this compound has been shown to have low toxicity in animal models, which may limit its use in some applications.
Direcciones Futuras
1. Further investigation of the mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea in herbicidal activity.
2. Development of this compound derivatives with improved solubility and activity.
3. Investigation of the potential of this compound as an anti-inflammatory agent in human clinical trials.
4. Study of the potential of this compound as a therapeutic agent for cancer.
5. Investigation of the potential of this compound as a building block for the synthesis of novel materials.
In conclusion, this compound is a chemical compound that has potential applications in various fields such as agriculture, medicine, and material science. Its mechanism of action and physiological effects have been studied extensively, and further research is needed to fully understand its potential.
Métodos De Síntesis
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea can be synthesized by reacting 4-methoxyphenyl isocyanate with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by reduction with sodium borohydride. This method has been optimized to yield this compound with high purity and yield.
Aplicaciones Científicas De Investigación
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea has been studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, this compound has been shown to have herbicidal activity against weeds. In medicine, this compound has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells. In material science, this compound has been used as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-11(9-16-18(10)2)8-15-14(19)17-12-4-6-13(20-3)7-5-12/h4-7,9H,8H2,1-3H3,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHYYEHOAIPYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5864159.png)


![2-(benzylamino)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5864170.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)



![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5864206.png)

![4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5864245.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5864249.png)